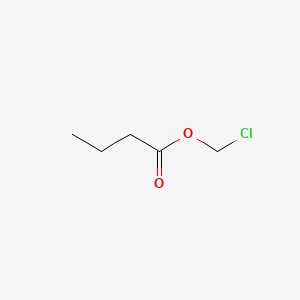

Chloromethyl butyrate

Description

Historical Context of Chloromethyl Ester Chemistry

The study of chloromethyl esters is rooted in the broader history of chloroalkyl ethers, such as chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCME). wikipedia.orgnih.gov These compounds were historically significant as alkylating agents and were used to introduce protecting groups in organic synthesis. wikipedia.org For instance, CMME became a common reagent for adding the methoxymethyl (MOM) protecting group to alcohols. wikipedia.orgwikipedia.org

Early synthetic procedures, such as the classical method for preparing CMME from formaldehyde (B43269), methanol (B129727), and hydrogen chloride, highlighted the reactivity of this class of compounds but also revealed challenges, including the formation of hazardous impurities like BCME. wikipedia.orgnih.gov The development of reactions like the Blanc chloromethylation and the Reformatsky reaction involving related chloro-compounds further established the synthetic utility of the chloromethyl functional group. wikipedia.orgacs.org This foundational work on simpler chloromethyl compounds paved the way for the synthesis and investigation of more complex derivatives like chloromethyl butyrate (B1204436), exploring their potential as intermediates and reagents in more sophisticated chemical transformations.

Significance of Chloromethyl Butyrate in Synthetic Organic Chemistry

This compound (C₅H₉ClO₂) is recognized as a valuable intermediate in organic synthesis. guidechem.comchemicalbull.com Its primary significance lies in its bifunctional nature: the reactive chloromethyl group and the butyrate ester moiety. This structure allows it to serve as a key building block for producing a range of other chemicals. guidechem.com

The compound is widely utilized as a reagent for creating more complex molecules, particularly substituted esters. chemicalbook.com Its high reactivity and compatibility with numerous functional groups make it an important tool in the synthesis of pharmaceuticals, agrochemicals, and fragrances. guidechem.com In these applications, this compound functions primarily by introducing the chloromethyl group or the entire butyryloxymethyl group into a target molecule through reactions like nucleophilic substitution. guidechem.comchemicalbook.com This capability is crucial for advancing the development of new drugs and crop protection agents. guidechem.com

Overview of Research Trajectories for this compound

Current and past research on this compound primarily focuses on its application as a synthetic intermediate. valuates.com One significant research trajectory involves its use in the synthesis of potential therapeutic agents. Studies have explored its role as an intermediate in creating novel antiviral compounds and have noted its potential, with some structural modifications, in developing agents with antibacterial properties. biosynth.com

Another area of investigation is the use of this compound and related chloromethyl esters as prodrug linkers. Research has been directed at using these molecules to temporarily modify active pharmaceutical ingredients. google.com This strategy aims to alter physicochemical properties like solubility or to control the pharmacokinetic profile of a drug, potentially affecting its absorption, distribution, and metabolism. google.com The ester linkage is designed to be cleaved in vivo to release the active drug. Furthermore, ongoing research continues to refine the synthesis of chloromethyl esters and their precursors to improve yields and reduce environmental impact. google.com

Physical and Chemical Properties

This compound is a colorless liquid with a distinct, pungent odor. guidechem.comcoleparmer.com It is flammable and has limited solubility in water but is soluble in organic solvents like ethanol (B145695) and ether. coleparmer.comchembk.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₉ClO₂ | guidechem.comchemicalbull.comcoleparmer.comchemsrc.comnih.gov |

| Molecular Weight | 136.58 g/mol | chemicalbull.comnih.gov |

| Density | ~1.074 - 1.09 g/mL | guidechem.comcoleparmer.comchembk.comchemsrc.com |

| Boiling Point | 150 °C | guidechem.comcoleparmer.comchembk.comchemsrc.comchemicalbook.com |

| Flash Point | 55 °C | guidechem.comchembk.comchemsrc.com |

| Refractive Index | 1.419 - 1.421 | guidechem.comchembk.comchemsrc.com |

| Solubility in Water | 3 g/L @ 20°C | coleparmer.com |

Synthesis and Purification

The synthesis of this compound can be achieved through several laboratory-scale methods. One common approach involves the esterification reaction between butyric acid or its derivatives and a source of the chloromethyl group.

A documented laboratory preparation involves reacting butyryl chloride with paraformaldehyde at 80-90°C in the presence of a catalyst like anhydrous zinc chloride. The resulting product can be purified by distillation.

Another method describes the reaction of sodium butyrate with a mixture of chloromethyl sulfate (B86663) and chloroiodomethane (B1360106). chemsrc.com A general route for related compounds involves reacting an acid with chloromethyl chlorosulfate (B8482658) in the presence of a base and a phase-transfer catalyst like tetrabutylammonium (B224687) bisulfate. google.com

Purification of the crude product is typically achieved through standard laboratory techniques. Following the reaction, the mixture is often subjected to an aqueous workup, where it is washed with solutions such as brine or sodium bicarbonate to remove unreacted starting materials and byproducts. chemicalbook.com The organic layer is then dried over an agent like anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated. chemicalbook.com Final purification to obtain high-purity this compound is commonly performed by silica (B1680970) gel chromatography or distillation under reduced pressure. chemicalbook.comgoogle.com

Applications in Chemical Research

Role as a Protecting Group and Reagent

In organic synthesis, protecting groups are essential for temporarily masking reactive functional groups. tcichemicals.com While simple chloromethyl ethers like CMME are well-known for introducing the MOM protecting group for alcohols, this compound itself is more commonly employed as a reactive intermediate or an alkylating agent rather than for installing a standard protecting group. wikipedia.orgchemicalbook.com Its utility comes from its ability to react with nucleophiles, such as deprotonated alcohols or amines, to introduce the butyryloxymethyl moiety. chemicalbook.com This function is particularly relevant in the synthesis of prodrugs, where the ester can be cleaved by enzymes in the body to release an active compound.

The reactivity of the chlorine atom makes it a good leaving group in nucleophilic substitution reactions. This allows for the formation of new carbon-heteroatom bonds, making it a valuable reagent for constructing more complex molecular architectures. guidechem.com

Use in the Synthesis of Other Compounds

This compound serves as an important intermediate in multi-step synthetic pathways. chemicalbook.com Its application has been documented in the synthesis of modified biologically active molecules.

Research examples include:

Synthesis of a Dipeptide Derivative: In one reported synthesis, a TES-protected dipeptide benzyl (B1604629) ester was treated with potassium hexamethyldisilazide (KHMDS) at -45°C, followed by the addition of this compound. This reaction resulted in the alkylation of the dipeptide, yielding the desired product in 87% crude yield after quenching and extraction. chemicalbook.com

Synthesis of an Alprostadil Derivative: this compound was used to modify the drug alprostadil. Alprostadil was reacted with this compound in the presence of triethylamine (B128534). The reaction mixture was stirred for 10 hours at room temperature. After extraction and purification by silica gel chromatography, the final product was obtained as off-white crystals with an 83% yield. chemicalbook.com

These examples demonstrate the role of this compound as a reagent for the acyloxymethylation of substrates, a key step in the synthesis of complex organic molecules and modified pharmaceutical agents. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-2-3-5(7)8-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPZFQLKFUONAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369328 | |

| Record name | Chloromethyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33657-49-7 | |

| Record name | Chloromethyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloromethyl butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of Chloromethyl Butyrate

Reactions of Butyrate (B1204436) Esters and Related Chlorinated Species

The environmental fate of volatile organic compounds like butyrate esters is largely determined by their reactions with atmospheric oxidants. Understanding these degradation pathways is crucial for assessing their impact on air quality.

Methyl butyrate is a close structural analogue of chloromethyl butyrate and serves as a valuable model for studying the atmospheric degradation of short-chain butyrate esters. The primary degradation pathway for such esters in the troposphere is through oxidation initiated by photochemically generated radicals, principally the hydroxyl radical (OH) during the day and the chlorine atom (Cl) in marine or coastal areas. researchgate.netconicet.gov.ar The initial step in this degradation process is the abstraction of a hydrogen atom from the ester molecule by the OH or Cl radical. researchgate.netrsc.org

The kinetics of the reactions of methyl butyrate and similar esters with OH and Cl radicals have been investigated to determine their atmospheric lifetimes and potential to contribute to photochemical smog formation. researchgate.netrsc.org These studies are often performed using relative rate techniques, where the decay of the target compound is measured relative to a reference compound with a known rate coefficient. researchgate.netresearchgate.net

Experimental studies on methyl butyrate (MB) have yielded temperature-dependent rate coefficients for its reactions with both Cl and OH radicals. researchgate.net The rate coefficients (k) are essential for modeling the atmospheric behavior of these compounds. researchgate.net

For the reaction with Cl atoms, the experimentally determined rate coefficient is given by the Arrhenius expression: k_Cl(Expt)(T) = [(7.76 ± 0.47) × 10⁻¹¹] exp [(10.31 ± 0.20)/T] cm³ molecule⁻¹ s⁻¹ researchgate.net

For the reaction with OH radicals, the expression is: k_OH(Expt)(T) = [(4.32 ± 0.21) × 10⁻¹²] exp [-(25.26 ± 0.39)/T] cm³ molecule⁻¹ s⁻¹ researchgate.net

Kinetic data for the reaction of OH radicals with various other esters have also been determined, providing a broader context for structure-activity relationships. nih.govnih.govacs.org

Table 1: Room Temperature Rate Coefficients (k) for the Reaction of Various Esters with OH Radicals

| Compound | k_OH (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

|---|---|---|---|

| Methyl propionate | 0.83 x 10⁻¹² | 298 | nih.gov |

| Methyl butyrate | 3.30 x 10⁻¹² | 298 | nih.gov |

| Methyl valerate | 4.83 x 10⁻¹² | 298 | nih.gov |

| Methyl caproate | 7.15 x 10⁻¹² | 298 | nih.gov |

| Ethyl acetate (B1210297) | 1.67 x 10⁻¹² | 298 | acs.org |

| n-Propyl acetate | 3.42 x 10⁻¹² | 298 | acs.org |

| n-Butyl acetate | 5.52 x 10⁻¹² | 298 | acs.org |

| Amyl acetate | (6.00-6.37) x 10⁻¹² | 298 | rsc.org |

| Methyl-2-methyl butanoate | 4.27 x 10⁻¹² | 298 | nih.gov |

| Methyl-3-methyl butanoate | 4.14 x 10⁻¹² | 298 | nih.gov |

Table 2: Room Temperature Rate Coefficients (k) for the Reaction of Various Esters with Cl Atoms

| Compound | k_Cl (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| Methyl butyrate | (7.76 ± 0.47) x 10⁻¹¹ | 298 | researchgate.net |

| Vinyl butyrate | (2.48 ± 0.89) x 10⁻¹⁰ | 298 | conicet.gov.ar |

| Allyl butyrate | (2.25 ± 0.96) x 10⁻¹⁰ | 298 | conicet.gov.ar |

| Amyl acetate | (1.35 ± 0.14) x 10⁻¹⁰ | 298 | rsc.org |

| Vinyl butyrate | (2.57 ± 0.68) x 10⁻¹⁰ | 298 | researchgate.net |

| Calculated from the Arrhenius expression at 298 K. |

Atmospheric Degradation Mechanisms of Methyl Butyrate Analogues

Mechanistic Investigations into Biological Activity of Butyrate (General Context)

Butyrate, a short-chain fatty acid produced by microbial fermentation of dietary fiber in the colon, is recognized for its wide-ranging biological effects. cambridge.org Mechanistic studies have revealed that its pleiotropic actions are primarily mediated through two main pathways: epigenetic regulation and cell signaling. nih.govfrontiersin.org

As an epigenetic modulator, butyrate is a well-established inhibitor of histone deacetylase (HDAC) enzymes. frontiersin.orgpnas.org HDACs remove acetyl groups from histone proteins, leading to more compact chromatin and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which results in a more open chromatin structure, allowing for the expression of various genes. frontiersin.org This mechanism underlies many of butyrate's observed effects, including the induction of apoptosis and reduction of proliferation in cancer cells. cambridge.orgpnas.org

In addition to its epigenetic role, butyrate acts as a signaling molecule by binding to and activating several G-protein coupled receptors (GPCRs), notably GPR41, GPR43, and GPR109A. frontiersin.org Activation of these receptors on the surface of various cell types, including intestinal epithelial cells and immune cells, triggers intracellular signaling cascades that influence processes such as gut hormone secretion (e.g., GLP-1), immune responses, and intestinal homeostasis. nih.govmdpi.com

Through these primary mechanisms, butyrate exerts numerous beneficial effects. It is a crucial energy source for colonocytes, improves the integrity of the intestinal barrier, and possesses anti-inflammatory and anti-oxidative properties. nih.gov For instance, in macrophages, butyrate can suppress the production of pro-inflammatory mediators like nitric oxide, IL-6, and IL-12 through HDAC inhibition, contributing to immune tolerance in the gut. pnas.org

Epigenetic Modulation via Histone Deacetylase (HDAC) Inhibition

Butyrate, released from the hydrolysis of this compound, is a well-established epigenetic modulator that functions as a histone deacetylase (HDAC) inhibitor. d-nb.infonih.gov HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. nih.govfrontiersin.org

By inhibiting HDACs, butyrate causes an increase in the acetylation of histones (hyperacetylation). nih.govmdpi.com This process neutralizes the positive charge of the histones, weakening their interaction with the negatively charged DNA. The resulting relaxed chromatin structure allows transcription factors to access gene promoters, leading to the activation of gene expression. d-nb.infonih.gov This epigenetic regulation is a primary mechanism behind many of butyrate's cellular effects, including the induction of cell cycle arrest and apoptosis in cancer cells. d-nb.info The ability of butyrate to modulate the expression of critical genes through this epigenetic pathway has made it a subject of significant research. d-nb.infonih.gov

| Research Finding | Mechanism | Outcome | Source(s) |

| Butyrate is a potent inhibitor of HDAC activity. | Competitively inhibits histone deacetylase enzymes. | Leads to hyperacetylation of histone proteins, altering chromatin structure and gene expression. | d-nb.info, nih.gov, nih.gov |

| HDAC inhibition alters gene expression. | Increased histone acetylation allows for transcriptional activation. | Can induce cell cycle arrest, apoptosis, and inhibit metastasis. | d-nb.info |

| Epigenetic effects have therapeutic potential. | Modulation of gene expression through HDAC inhibition. | Investigated for the prevention and treatment of various diseases, including cancer. | d-nb.info |

Signaling through Metabolite-Sensing G Protein-Coupled Receptors (GPCRs)

Beyond its epigenetic role, butyrate functions as a signaling molecule by activating specific G protein-coupled receptors (GPCRs). These receptors are crucial for cells to sense their metabolic environment and respond accordingly. Butyrate is a known agonist for two specific GPCRs: GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2). plos.orgmdpi.comfrontiersin.org

These two receptors, while both activated by short-chain fatty acids like butyrate, differ in their downstream signaling pathways. plos.org

GPR43 can couple to either Gq or Gi/o proteins. Activation of Gq leads to an increase in intracellular calcium levels, while Gi/o activation inhibits the production of cyclic AMP (cAMP). plos.orgfrontiersin.org

GPR41 exclusively couples to the Gi/o pathway, leading to the inhibition of cAMP production. plos.orgnih.gov

Through these receptors, butyrate can modulate a variety of cellular functions. For instance, in certain pituitary cells, butyrate-induced activation of GPR41 and GPR43 has been shown to increase intracellular calcium and enhance growth hormone secretion. plos.org This signaling pathway represents a direct link between metabolic status (indicated by butyrate levels) and cellular response.

| Receptor | Primary Ligands | Signaling Pathway | Cellular Effect | Source(s) |

| GPR43 (FFAR2) | Acetate, Propionate, Butyrate | Couples to Gq (increases intracellular Ca2+) and Gi/o (inhibits cAMP) | Regulates inflammatory responses and neutrophil chemotaxis. | plos.org, frontiersin.org |

| GPR41 (FFAR3) | Butyrate, Propionate | Couples exclusively to Gi/o (inhibits cAMP) | Modulates energy expenditure, insulin (B600854) sensitivity, and can have an inhibitory role in cardiomyocytes. | plos.org, mdpi.com, nih.gov |

Regulation of Oxidative Stress (e.g., NADPH Oxidase Downregulation)

Butyrate also plays a crucial role in cellular defense by regulating oxidative stress. researchgate.netnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. One of the primary sources of cellular ROS is the enzyme nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase. nih.govelifesciences.org

Research has demonstrated that butyrate can exert antioxidative effects by downregulating this key enzyme. researchgate.net Studies in endothelial cells and animal models of atherosclerosis have shown that butyrate treatment reduces the expression of NADPH oxidase subunits and consequently decreases the production of superoxide (B77818) and other ROS. nih.govnih.gov By mitigating ROS production, butyrate helps to prevent cellular damage and dysfunction, such as that seen in endothelial cells during the development of atherosclerosis. researchgate.netnih.gov This mechanism highlights butyrate's protective role in the vasculature.

| Effect of Butyrate | Key Enzyme/Marker | Model System | Outcome | Source(s) |

| Reduction of ROS production | NADPH oxidase | Endothelial cells, Macrophages | Decreased superoxide production. | nih.gov, researchgate.net |

| Downregulation of enzyme expression | NADPH oxidase subunit p22phox | Endothelial cells | Attenuated endothelium dysfunction. | nih.gov |

| Reduction of oxidative stress | Superoxide production, Protein nitrosylation | Atherosclerotic lesions in ApoE(-/-) mice | Reduced oxidative stress in the lesion site. | nih.gov |

Synthetic Utility and Applications in Advanced Materials and Pharmaceutical Chemistry

Role as a Precursor in Complex Organic Synthesis

Chloromethyl butyrate's utility in complex organic synthesis stems from its function as an effective acylal precursor and an intermediate in the creation of various pharmaceutical compounds. chemicalbull.com Its molecular formula is C5H9ClO2, and it has a molecular weight of 136.58 g/mol . chemicalbull.com

Chloromethyl esters, such as chloromethyl butyrate (B1204436), are valuable and stable precursors for the synthesis of heterogeneous (asymmetrical) acylals. mdpi.com The general synthesis involves a two-step process. First, a carboxylic acid is converted into its corresponding chloromethyl ester. mdpi.com Subsequently, this chloromethyl ester reacts with a different carboxylic acid to form the desired asymmetrical acylal. mdpi.com This reaction typically proceeds via an SN2 mechanism and is conducted in an aprotic polar solvent like dimethylformamide (DMF), in the presence of a non-nucleophilic base such as potassium carbonate. mdpi.com To enhance the reactivity of the chloromethyl ester, a halogen exchange can be performed using sodium iodide in a Finkelstein reaction, which converts the chloromethyl group to a more reactive iodomethyl group. mdpi.com

This compound is a significant intermediate in the manufacturing of active pharmaceutical ingredients (APIs). chemicalbull.com Its role is critical in the synthesis of several important drugs, where it is used to introduce a (butyryloxy)methyl group onto a parent molecule.

A primary application of this compound is in the synthesis of Clevidipine (B1669171), a dihydropyridine (B1217469) calcium channel blocker used for the reduction of blood pressure. google.comnih.gov The synthesis involves reacting 1,4-dihydro-2,6-dimethyl-4-(2',3'-dichlorophenyl)-5-methoxycarbonyl-3-pyridinecarboxylic acid with this compound. google.com This reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) and in the presence of a base. google.com Common bases used include carbonates and bicarbonates of alkali and alkaline earth metals, such as sodium bicarbonate. google.com The reaction mixture is heated to facilitate the esterification process, yielding Clevidipine. google.comresearchgate.net

Table 1: Key Reactants in Clevidipine Synthesis

| Reactant | Role | Reference |

| 1,4-dihydro-2,6-dimethyl-4-(2',3'-dichlorophenyl)-5-methoxycarbonyl-3-pyridinecarboxylic acid | Parent molecule | google.com |

| This compound | Esterifying agent | google.com |

| Sodium Bicarbonate | Base | google.com |

| Dimethylformamide (DMF) | Solvent | google.com |

The synthesis of Clevidipine butyrate presents challenges related to purity and the management of impurities. oup.com Impurities can arise from the manufacturing process itself, including starting materials and intermediates, or from the degradation of the final product. oup.comnih.gov Comprehensive analysis of the Clevidipine butyrate manufacturing process has identified eleven potential impurities. nih.gov These include process-related compounds and degradation products. oup.comnih.gov The structural characterization of these impurities is crucial for quality control and is performed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). nih.gov The development of efficient analytical methods, like reverse-phase high-performance liquid chromatography (RP-HPLC), is essential for separating and quantifying these potential impurities to ensure the safety and efficacy of the final drug product. oup.comnih.gov Regulatory requirements for drug approval necessitate thorough impurity research and the development of methods for their control. google.com

Table 2: Identified Impurities in Clevidipine Butyrate Synthesis

| Impurity Type | Origin | Analytical Techniques | Reference |

| Process-related compounds | Starting materials, intermediates, side reactions | HPLC, MS, NMR | oup.comnih.gov |

| Degradation products | Instability of the API under stress conditions | HPLC, MS, NMR | oup.comnih.gov |

Chloromethyl esters are key intermediates in peptide chemistry. A method for synthesizing chloromethyl esters of N-protected amino acids involves a two-phase transfer catalysis system. mdpi.com This approach has proven to be applicable to a wide range of carboxylic acids, providing good yields. mdpi.com The resulting N-protected amino acid chloromethyl esters are stable and storable, making them useful building blocks for further synthesis, such as in the creation of protease inhibitors. mdpi.comresearchgate.net The chloromethylation of N-imine-protected amino acid esters, followed by hydrolysis, yields α-aminoalkyl-α′-chloromethylketones, which are valuable intermediates. researchgate.net

Chloromethyl esters are utilized in the synthesis of prodrugs to enhance the bioavailability of parent drug molecules. In the field of phosphonate (B1237965) prodrugs, acyloxyalkyl esters are a common motif. For instance, the antiviral drug Tenofovir is converted to its prodrug, Tenofovir disoproxil, by reacting it with chloromethyl isopropyl carbonate. nih.gov This strategy transforms the charged phosphonate group into a more lipophilic ester that can more easily cross cell membranes. While the specific use of this compound is not detailed in this exact context, its structural similarity to other chloromethyl esters used in prodrug synthesis, such as those for glycosyloxymethyl-prodrugs, suggests its potential applicability in creating phosphonooxymethyl prodrugs with a butyrate promoiety. nih.govnih.gov The general principle involves the chloromethyl ester acting as a linker to attach a promoiety that is later cleaved by cellular enzymes, releasing the active drug. nih.gov

Intermediate in Pharmaceutical Compound Synthesis

Synthesis of Cyclopropylamine and Quinolone Antibacterials

Cyclopropylamine: The synthesis of cyclopropylamine, an important intermediate for various pharmaceuticals and agrochemicals, often begins with γ-butyrolactone. google.comgoogle.comlongdom.org The established industrial synthesis involves the cleavage of the lactone to form 4-chlorobutyric acid, which is then esterified to a lower alkyl 4-chlorobutyrate, such as methyl 4-chlorobutyrate. google.com This specific ester subsequently undergoes a base-catalyzed intramolecular cyclization to yield a cyclopropanecarboxylate (B1236923) ester, a direct precursor to cyclopropylamine. google.com

It is a critical point of chemical distinction that This compound (chloromethyl 1-butanoate) is an isomer of alkyl 4-chlorobutyrates and is not the starting material used in this well-documented synthetic pathway for cyclopropylamine. The reactivity and structural arrangement of the chloro- and ester- functionalities in alkyl 4-chlorobutyrates are essential for the ring-closing reaction, a role that this compound cannot fulfill in the same manner.

Quinolone Antibacterials: Quinolones are a major class of synthetic broad-spectrum antibacterial agents. nih.gov Their synthesis is typically achieved through various established chemical routes, such as the Conrad-Limpach and Camps cyclization methods, which construct the core bicyclic quinolone structure from aniline (B41778) derivatives and β-ketoesters. uni-konstanz.de A review of the primary synthetic methodologies for quinolone antibacterials indicates that this compound is not utilized as a reagent or intermediate in these processes.

Application in Material Science Research

The functionalization of polystyrene and its copolymers with chloromethyl groups is a key step in the production of anion-exchange resins. itu.edu.trclu-in.org This process, known as chloromethylation, introduces a reactive chloromethyl (-CH₂Cl) group onto the aromatic rings of the polymer backbone, which can then be aminated to create the desired ion-exchange sites. researchgate.net

The standard industrial reagents for this Friedel-Crafts alkylation reaction include the highly reactive but carcinogenic chloromethyl methyl ether (CME), often used with a Lewis acid catalyst like stannic chloride or zinc chloride. itu.edu.trgoogle.com Alternative, safer methods involve mixtures of paraformaldehyde and hydrochloric acid, or methylal and a chlorine donor like thionyl chloride or chlorosulfonic acid. google.comgoogle.com Based on available scientific literature, this compound is not employed as a reagent for the chloromethylation of styrene. Its chemical structure is not suited for acting as a chloromethylating agent in this context.

Development of Prodrugs

The most significant synthetic application of this compound is in the field of pharmaceutical chemistry as a key building block for prodrugs. Butyric acid, a short-chain fatty acid, is a known histone deacetylase (HDAC) inhibitor that can induce differentiation and apoptosis in cancer cells. researchgate.netmdpi.com However, its therapeutic use is severely limited by rapid metabolism and poor pharmacokinetic properties. researchgate.net To overcome this, prodrug strategies are employed, with acyloxymethyl esters being a particularly successful approach.

This compound is an ideal reagent for the synthesis of these acyloxymethyl ester prodrugs. By reacting the carboxylate salt of another acid (e.g., pivalic acid) with this compound, a mutual prodrug is formed. Upon entering the body and reaching target cells, these ester linkages are cleaved by endogenous esterase enzymes. This hydrolysis releases butyric acid, formaldehyde (B43269), and the other parent carboxylic acid, allowing for higher intracellular concentrations of the active butyric acid. researchgate.netresearchgate.net

One of the most extensively studied compounds in this class is pivaloyloxymethyl butyrate (AN-9). nih.govnih.govnih.gov AN-9 has demonstrated significantly greater potency in inhibiting tumor growth and inducing malignant cell differentiation compared to butyric acid alone. nih.govnih.gov Research has shown its effectiveness both in vitro and in vivo against various cancer types, including gliomas, melanoma, and leukemia. researchgate.netnih.gov The antitumor activity of these prodrugs is linked to their ability to function as HDAC inhibitors, leading to increased histone acetylation, modulation of gene expression (such as p21), and the induction of apoptosis. drugbank.com

The research findings below highlight the enhanced efficacy of butyric acid prodrugs in cancer models.

| Prodrug | Cancer Model/Cell Line | Key Research Finding | Source |

|---|---|---|---|

| Pivaloyloxymethyl butyrate (AN-9) | HL-60 (Human promyelocytic leukemia) | Induces apoptosis at lower concentrations and after shorter exposure times compared to butyric acid; accompanied by a reduction in Bcl-2 expression. | nih.govnih.gov |

| Pivaloyloxymethyl butyrate (AN-9) | B16F0 Melanoma (in vivo mouse model) | Displayed significant antitumor activity, increasing the life span of treated animals and decreasing lung tumor burden from metastatic cells. | nih.gov |

| Pivaloyloxymethyl butyrate (AN-9) | 3LL Lewis Lung Carcinoma (in vivo) | Showed significant therapeutic activity against spontaneous metastases. | nih.gov |

| Pivaloyloxymethyl butyrate (AN-9) | Malignant Glioma Cell Lines (U251 MG) | Functions as an HDAC inhibitor, induces hyperacetylation, increases p21 expression, inhibits proliferation, and enhances apoptosis. Shows radiosensitizing capacity. | researchgate.netdrugbank.com |

| Pivaloyloxymethyl butyrate (AN-9) | Advanced Solid Malignancies (Human Phase I Trial) | A partial response was observed in a patient with metastatic non-small cell lung cancer. The prodrug was found to have greater potency than butyric acid in preclinical studies. | nih.govresearchgate.net |

| Retinoyloxymethyl butyrate (RN1) | HL-60, Lewis Lung (3LLD122), Pancreatic (PaCa2) Carcinoma | As a mutual prodrug of butyric and retinoic acid, it was a more potent inducer of cell differentiation and proliferation inhibitor than either parent acid alone. | nih.gov |

Analytical Chemistry Methodologies for Chloromethyl Butyrate

Development of Analytical Methods for Characterization

The development of robust analytical methods is a critical first step in the comprehensive characterization of chloromethyl butyrate (B1204436). This involves the application of various chromatographic and spectroscopic techniques to obtain detailed information about the compound's chemical structure and composition.

Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for the analysis of chloromethyl butyrate. researchgate.net Both gas and liquid chromatography are employed to assess the compound's purity and to detect and quantify any related substances.

Given its volatility and thermal stability, Gas Chromatography (GC) is the predominant technique for the routine analysis and purity assessment of this compound. tcichemicals.comthermofisher.com In GC, the compound is vaporized and passed through a column with a carrier gas. The separation is based on the differential partitioning of the analyte between the mobile gas phase and a stationary phase within the column. researchgate.net

Commercial suppliers commonly specify GC as the method for purity analysis, with typical purities exceeding 98.0%. tcichemicals.comacmec.com.cn The technique is effective for separating this compound from volatile starting materials, byproducts, or solvents that may be present after synthesis. When coupled with a detector like a Flame Ionization Detector (FID), GC provides quantitative data on the compound's purity.

High-Performance Liquid Chromatography (HPLC) serves as a complementary technique to GC, particularly for the analysis of potential non-volatile or thermally labile degradation products. mdpi.comnih.gov While this compound itself is volatile, it can undergo hydrolysis to form butyric acid and other less volatile compounds. HPLC, especially in a reversed-phase mode using a C18 column, is well-suited for separating such polar degradation products in an aqueous-organic mobile phase. nih.govgoogle.com

Developing a stability-indicating HPLC method would involve subjecting this compound to stress conditions (e.g., acid, base, heat) to induce degradation. nih.gov The subsequent analysis would aim to separate the intact this compound from all resulting degradation products. This is crucial for understanding the compound's stability and for ensuring the quality of aged samples or formulations. A detector such as an ultraviolet (UV) detector would be used for quantification. google.com

Spectroscopic methods are essential for confirming the chemical structure of this compound. These techniques provide information about the compound's molecular weight, elemental composition, and the connectivity of its atoms.

Mass Spectrometry (MS) is a powerful tool for the structural elucidation of compounds by measuring the mass-to-charge ratio of ions. nih.gov It is frequently coupled with Gas Chromatography (GC-MS) for the analysis of this compound. nih.govresearchgate.net In a typical GC-MS analysis, the GC separates this compound from other components in a sample before it enters the mass spectrometer.

Once in the mass spectrometer, the molecule is ionized, often by electron ionization (EI), which generates a molecular ion (M+) and a series of characteristic fragment ions. nih.govmdpi.com The mass of the molecular ion confirms the molecular weight of the compound (136.58 g/mol ). nih.gov The fragmentation pattern provides a molecular fingerprint that can be used to confirm the structure. For this compound, key fragments would correspond to the loss of the chlorine atom, the chloromethyl group, or parts of the butyrate chain, which helps in piecing together the molecular structure.

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₅H₉ClO₂ | Defines the elemental composition. thermofisher.com |

| Molecular Weight | 136.58 g/mol | Confirms the total mass of the molecule. nih.gov |

| Ionization Mode | Electron Ionization (EI) | Common technique used in GC-MS that produces a characteristic fragmentation pattern. nih.gov |

Spectroscopic Methods for Structural Elucidation

Quality Control and Purity Assessment in Research and Manufacturing

Ensuring the purity of this compound is paramount for its use in both research and manufacturing. The primary method for quality control and purity assessment is Gas Chromatography (GC). tcichemicals.comthermofisher.com Manufacturers provide specifications that define the minimum acceptable purity, which is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

This quantitative analysis ensures that the material meets the standards required for subsequent reactions or formulations, minimizing the impact of impurities on reaction yield, product quality, and safety. The consistent application of these analytical methods is a core component of Good Manufacturing Practices (GMP) and quality assurance programs.

Table 2: Purity Specifications for Commercial this compound

| Supplier | Stated Purity (by GC) | Reference |

|---|---|---|

| Tokyo Chemical Industry (TCI) | >98.0% | tcichemicals.com |

| Thermo Fisher Scientific | ≥98.5% | thermofisher.com |

Chemometric Approaches in Analytical Method Development

Chemometrics is a scientific discipline that utilizes mathematical and statistical methods to extract meaningful information from chemical data. In the context of analytical method development for this compound, chemometric approaches can be instrumental in optimizing and interpreting data from various analytical techniques. These approaches are particularly valuable when dealing with complex datasets generated by modern instrumentation, such as spectroscopic and chromatographic methods.

While specific chemometric studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of chemometrics are broadly applicable to its analysis. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (e.g., Infrared and Nuclear Magnetic Resonance spectroscopy), which are used for the analysis of esters and alkyl halides, generate large and complex datasets. Chemometric tools can be employed to enhance the information extracted from this data.

Two of the most powerful and commonly used chemometric techniques in analytical chemistry are Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression.

Principal Component Analysis (PCA)

PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of a dataset while retaining most of the original variance. In the analysis of this compound, PCA could be applied to:

Explore complex datasets: For instance, if multiple samples of this compound are analyzed under varying conditions (e.g., different synthetic batches, or degradation studies), PCA can help visualize any clustering or trending behavior in the data.

Identify outliers: Samples that deviate significantly from the main cluster in a PCA scores plot may indicate an anomaly in the sample itself or in the analytical measurement.

Variable reduction: In spectroscopic data, where measurements are taken at many wavelengths or frequencies, PCA can identify the most significant variables (wavenumbers or chemical shifts) that contribute to the variation in the data.

A hypothetical application of PCA could involve the analysis of infrared spectra of different batches of this compound to assess their consistency. The following table illustrates how data for such an analysis might be structured.

Table 1: Hypothetical PCA Loadings for Infrared Spectra of this compound Batches

| Wavenumber (cm⁻¹) | Principal Component 1 (PC1) Loading | Principal Component 2 (PC2) Loading |

| 2960 | 0.45 | -0.12 |

| 1760 | 0.85 | 0.25 |

| 1150 | 0.21 | 0.78 |

| 680 | -0.15 | 0.55 |

This table is for illustrative purposes only and does not represent actual experimental data.

In this hypothetical table, the loadings indicate the contribution of each wavenumber to the principal components. A high loading value for a particular wavenumber on PC1 would suggest that the variation in absorbance at this wavenumber is a major source of difference between the samples.

Partial Least Squares (PLS) Regression

PLS is a supervised regression technique that is used to build predictive models. It is particularly useful when there are many predictor variables (e.g., spectral data) and they are highly correlated. In the context of this compound analysis, PLS could be used for:

Quantitative analysis: A PLS model could be developed to predict the concentration of this compound in a mixture based on its spectroscopic signature. This would involve creating a calibration set with known concentrations of this compound and their corresponding spectra.

Modeling relationships: PLS can be used to model the relationship between process parameters (e.g., reaction temperature, time) and the final product characteristics (e.g., purity of this compound).

The development of a PLS model for the quantification of this compound would involve evaluating its performance using various statistical parameters.

Table 2: Hypothetical Performance Metrics for a PLS Model for this compound Quantification

| Parameter | Calibration | Validation |

| Number of Latent Variables | 4 | 4 |

| R² | 0.995 | 0.989 |

| Root Mean Square Error (RMSE) | 0.05 | 0.12 |

This table is for illustrative purposes only and does not represent actual experimental data.

This table shows hypothetical performance metrics for a PLS model. The R² value indicates the proportion of variance in the concentration that is explained by the model, with values closer to 1 indicating a better fit. The RMSE indicates the prediction error of the model.

Computational and Theoretical Chemistry Studies of Chloromethyl Butyrate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These ab initio and density functional theory methods solve approximations of the Schrödinger equation to determine molecular orbitals, energies, and other properties from first principles.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a range of applications, from geometry optimization to the prediction of spectroscopic properties.

For chloromethyl butyrate (B1204436), DFT calculations are instrumental in determining its most stable three-dimensional structure. The process begins with a geometry optimization, where the atomic coordinates are adjusted to find a minimum on the potential energy surface. Functionals such as B3LYP, often paired with basis sets like 6-31+G**, are commonly employed for such tasks involving chlorinated organic compounds nih.govbohrium.com. These calculations can elucidate key structural parameters.

DFT is also applied to perform conformational analysis. For a flexible molecule like chloromethyl butyrate, rotation around single bonds, such as the C-C and C-O bonds, leads to various conformers. By calculating the energy of these different spatial arrangements, researchers can identify the lowest-energy conformer, which is the most populated at equilibrium nih.gov.

Furthermore, DFT is used to calculate various molecular properties that are crucial for understanding reactivity. These include the distribution of electron density, partial atomic charges, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability researchgate.netmdpi.com.

Table 1: Illustrative DFT-Calculated Properties for this compound Note: These values are representative and depend on the specific DFT functional and basis set used.

| Property | Description | Typical Application |

|---|---|---|

| Optimized Bond Lengths (Å) | Calculated distances between bonded atoms (e.g., C=O, C-Cl, C-O). | Structural analysis and comparison with experimental data. |

| Optimized Bond Angles (°) | Calculated angles between adjacent bonds (e.g., O-C-Cl). | Determination of molecular geometry. |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | Indicator of electron-donating ability. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | Indicator of electron-accepting ability. |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO. | Correlates with chemical stability and reactivity. |

| Partial Atomic Charges | Calculated charge distribution on each atom. | Identifies electrophilic and nucleophilic sites. |

While DFT is a versatile tool, Coupled Cluster (CC) methods are considered the "gold standard" for obtaining highly accurate energies. Methods like Coupled Cluster Singles, Doubles, and perturbative Triples, denoted as CCSD(T), provide benchmark energy calculations, especially for systems where electron correlation is significant researchgate.net.

Due to their high computational cost, CC methods are typically not used for full geometry optimization of molecules the size of this compound. Instead, a common and practical approach is to perform a single-point energy calculation with a CC method on a geometry that has been previously optimized at a lower level of theory, such as DFT. This approach refines the energy value, providing a more accurate prediction of the molecule's stability and the thermodynamics of its reactions researchgate.net. For reactions involving bond breaking or the formation of transition states, the accuracy of CCSD(T) is particularly crucial for obtaining reliable activation energies researchgate.net.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. Unlike quantum chemical calculations that focus on a static structure, MD simulates the motions of atoms and molecules over time by solving Newton's equations of motion dovepress.commdpi.com.

A typical MD simulation of this compound would involve several steps. First, a force field (a set of parameters describing the potential energy of the system) is chosen. The this compound molecule is then placed in a simulation box, often filled with a solvent like water to mimic solution-phase behavior. The system is then subjected to energy minimization to remove any unfavorable starting contacts. Following this, the simulation is run for a set amount of time (from nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at each time step dovepress.commdpi.com.

MD simulations can be used to investigate various properties of this compound, including:

Solvation Structure: How solvent molecules arrange around the solute molecule.

Conformational Dynamics: The transitions between different conformers and their relative populations over time.

Transport Properties: Such as the diffusion coefficient of the molecule in a given solvent.

These simulations offer a microscopic view of the molecular interactions and dynamics that govern the macroscopic properties of the substance mdpi.com.

Reaction Kinetics and Thermodynamic Studies

Computational chemistry is a powerful tool for investigating the mechanisms, rates, and thermodynamics of chemical reactions. For this compound, these studies can predict its reactivity and stability under various conditions.

Transition State Theory (TST) is a cornerstone for understanding reaction rates. It posits that for a reaction to occur, reactants must pass through a high-energy intermediate configuration known as the transition state epa.gov. The rate of the reaction is then determined by the concentration of this transition state species and the frequency at which it converts to products.

Computational methods, particularly DFT, are used to map out the reaction pathway on a potential energy surface. This involves identifying the structures of the reactants, products, and, most importantly, the transition state that connects them. The transition state is a saddle point on this surface, representing an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

For this compound, a key reaction is its hydrolysis, which can proceed via a bimolecular nucleophilic substitution (SN2) mechanism epa.gov. In this pathway, a nucleophile (such as a water molecule or hydroxide ion) attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. Computational studies can model this process, calculating the geometry of the pentavalent carbon transition state and the associated activation energy, which is the energy difference between the reactants and the transition state epa.gov. This activation energy is the primary determinant of the reaction rate.

The thermochemical properties of a compound, such as its enthalpy of formation (ΔfH°), are crucial for understanding its stability and the energy changes that accompany its reactions. These properties can be calculated with high accuracy using computational methods.

High-level ab initio methods, such as G4 theory, or advanced DFT functionals are often employed for these calculations to achieve chemical accuracy (typically within 1-2 kcal/mol of experimental values) researchgate.net. The calculations involve determining the total electronic energy of the molecule and then applying corrections for zero-point vibrational energy, thermal contributions to enthalpy, and the energies of the constituent elements in their standard states.

Table 2: Key Thermochemical Properties Calculable for this compound

| Property | Symbol | Description |

|---|---|---|

| Standard Enthalpy of Formation | ΔfH° | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states. |

| Standard Gibbs Free Energy of Formation | ΔfG° | The change in Gibbs free energy during the formation of 1 mole of the substance from its constituent elements in their standard states. |

| Standard Entropy | S° | The absolute entropy of 1 mole of the substance at standard state conditions. |

| Heat Capacity | Cp | The amount of heat required to raise the temperature of 1 mole of the substance by one degree Celsius at constant pressure. |

Structure-Activity/Property Relationship (SAR/SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) modeling are computational methodologies that aim to establish a correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. wikipedia.orgfiveable.me These models are pivotal in modern drug discovery and chemical research, providing a rational framework for optimizing lead compounds and predicting the behavior of novel molecules. nih.govpepdd.com By identifying the key molecular features that govern a specific outcome, SAR and SPR studies can guide the design of new chemical entities with enhanced potency, selectivity, or desired properties, thereby accelerating the development process and reducing the need for extensive experimental screening. nih.govneovarsity.org

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and mathematical modeling approach used to create a quantitative relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular features. fiveable.me These features are quantified by numerical values known as molecular descriptors. hufocw.orgwiley.comprotoqsar.com

A QSAR model is essentially a mathematical equation that correlates biological activity with these molecular descriptors. wikipedia.orgfiveable.me The general form of a QSAR model can be expressed as:

Biological Activity = f (Molecular Descriptors)

Where f represents a mathematical function. The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with well-defined biological activity data (e.g., IC₅₀, EC₅₀) is required.

Descriptor Calculation: A wide range of molecular descriptors representing various physicochemical properties (e.g., steric, electronic, hydrophobic) are calculated for each molecule in the series. hufocw.orgucsb.edu

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is generated that best correlates the descriptors with the biological activity. fiveable.me

Model Validation: The predictive power of the model is rigorously assessed using statistical validation techniques to ensure its reliability for predicting the activity of new, untested compounds. neovarsity.org

While no specific QSAR studies have been published for this compound itself, a hypothetical QSAR study can be constructed to illustrate the methodology. This hypothetical study will focus on the potential enzyme inhibitory activity of a series of this compound analogs. The goal is to identify the key structural features that influence this hypothetical inhibitory activity.

Hypothetical QSAR Study of this compound Analogs as Butyrylcholinesterase Inhibitors

For this theoretical study, a series of analogs of this compound are proposed, and their inhibitory activity against butyrylcholinesterase (BuChE) is modeled. The biological activity is expressed as pIC₅₀ (-log IC₅₀). A set of relevant molecular descriptors is selected to build the QSAR model.

Molecular Descriptors Considered:

logP: A measure of the compound's hydrophobicity.

Molar Refractivity (MR): A descriptor related to the volume of the molecule and its polarizability.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: An electronic descriptor that can relate to the electrophilicity of the molecule and its potential for covalent interactions.

Dipole Moment (µ): A measure of the polarity of the molecule.

Below is a data table of the hypothetical series of compounds and their calculated descriptors and hypothetical biological activity.

| Compound ID | Structure | Compound Name | logP | MR (cm³/mol) | LUMO (eV) | pIC₅₀ (Hypothetical) |

| 1 | CH₃(CH₂)₂COOCH₂Cl | This compound | 1.62 | 31.5 | -1.85 | 5.20 |

| 2 | CH₃CH₂COOCH₂Cl | Chloromethyl propionate | 1.15 | 26.9 | -1.82 | 4.95 |

| 3 | CH₃(CH₂)₃COOCH₂Cl | Chloromethyl pentanoate | 2.09 | 36.1 | -1.87 | 5.35 |

| 4 | CH₃(CH₂)₂COOCH₂F | Fluoromethyl butyrate | 1.25 | 29.8 | -1.55 | 4.80 |

| 5 | CH₃(CH₂)₂COOCHCl₂ | Dithis compound | 2.18 | 36.3 | -2.15 | 5.85 |

| 6 | (CH₃)₂CHCOOCH₂Cl | Chloromethyl isobutyrate | 1.58 | 31.5 | -1.89 | 5.05 |

QSAR Model Development and Research Findings

Using the data from the table above, a multiple linear regression analysis could be performed to derive a QSAR equation. A plausible hypothetical QSAR equation derived from this data set could be:

pIC₅₀ = 1.52 + 0.85 * logP - 0.95 * LUMO

(This equation is for illustrative purposes only and is based on the hypothetical data.)

Interpretation of the Hypothetical QSAR Model:

logP: The positive coefficient for logP (0.85) suggests that an increase in hydrophobicity is favorable for the inhibitory activity within the studied range of analogs. This could imply that the compounds interact with a hydrophobic pocket in the active site of the enzyme.

LUMO Energy: The negative coefficient for LUMO (-0.95) indicates that a lower LUMO energy leads to higher inhibitory activity. A lower LUMO energy corresponds to greater electrophilicity of the molecule, particularly at the chloromethyl group. This suggests that the mechanism of inhibition might involve a nucleophilic attack from an amino acid residue in the enzyme's active site (e.g., a serine hydroxyl group) on the electrophilic carbon of the chloromethyl group, leading to covalent modification and inactivation of the enzyme. The higher activity of the dichloromethyl analog (Compound 5), which has the lowest LUMO energy, supports this hypothesis.

This hypothetical QSAR model provides a quantitative framework for understanding the structure-activity relationships of this compound analogs as potential enzyme inhibitors. The findings suggest that both the hydrophobicity and the electrophilic character of the molecule are important determinants of its biological activity. Such a model, if validated, could be used to predict the inhibitory potency of other, yet unsynthesized, analogs and guide the design of more potent inhibitors.

Environmental Fate and Ecotoxicological Research

Environmental Degradation Pathways

The degradation of Chloromethyl butyrate (B1204436) in the environment is anticipated to proceed through several key pathways, including chemical hydrolysis and biodegradation. epa.gov These processes break the compound down into simpler, less complex substances.

Hydrolytic Stability

Hydrolysis is a primary pathway for the degradation of Chloromethyl butyrate. As a carboxylic acid ester, it is susceptible to cleavage of the ester bond in the presence of water. epa.gov This reaction is catalyzed by acid or base. The process involves a bimolecular nucleophilic attack on the carbonyl carbon of the ester. epa.gov

The hydrolysis of this compound is expected to yield butyric acid and chloromethanol. Chloromethanol is an unstable intermediate that would subsequently decompose into formaldehyde (B43269) and hydrochloric acid. The rate of hydrolysis is influenced by the pH of the surrounding medium. epa.gov While specific experimental half-life data is not widely available, theoretical models provide estimates for its hydrolysis rate constants.

Table 1: Estimated Hydrolysis Rate Constant for this compound

| Parameter | Value | Source |

|---|---|---|

| Calculated Log k (neutral) | -6.3 | epa.gov |

Biodegradation in Environmental Compartments (Soil, Water, Sediment)

Aerobic and Anaerobic Degradation Studies

Direct experimental studies on the aerobic and anaerobic degradation of this compound have not been identified. However, the degradation of its constituent parts under both conditions is well-documented for other substances.

Aerobic Degradation: In the presence of oxygen, the butyrate portion of the molecule would be expected to undergo β-oxidation to acetyl-CoA, which then enters the citric acid cycle for complete mineralization to carbon dioxide and water. researchgate.net

Anaerobic Degradation: In the absence of oxygen, butyrate can be metabolized by various anaerobic bacteria, including denitrifying species like Thiobacillus sp. and other consortia, which can use it as a carbon source. nih.govnih.gov The degradation of chlorinated compounds can also occur under anaerobic conditions, often through reductive dechlorination, although this process can be slower than aerobic degradation. nih.govfrontiersin.org

Photolytic Degradation on Surfaces and in Aqueous Systems

There is no specific information available regarding the photolytic degradation of this compound on surfaces or in aqueous systems. tcichemicals.com Photodegradation, or the breakdown of compounds by light, can be a significant environmental degradation pathway for some organic chemicals, particularly through reactions with photochemically generated hydroxyl radicals in the atmosphere. researchgate.netresearchgate.net However, the relevance of this pathway for this compound in soil or water, and its specific rate, remains unquantified.

Mobility in Soil and Water Systems

This compound is soluble in water, a key property influencing its environmental mobility. fishersci.comfishersci.fi Due to this solubility, it is expected to be highly mobile in soil and may readily partition into the aqueous phase, facilitating its transport within water systems. fishersci.comfishersci.fi This high mobility suggests that if released into the environment, it could spread through runoff and leaching. fishersci.fi

Table 2: Physical and Chemical Properties Related to Mobility

| Property | Value / Description | Source |

|---|---|---|

| Molecular Formula | C₅H₉ClO₂ | fishersci.comnih.gov |

| Molecular Weight | 136.58 g/mol | fishersci.comnih.gov |

| Water Solubility | Soluble | fishersci.comfishersci.fi |

| Octanol-Water Partition Coefficient (XLogP3) | 1.6 | nih.gov |

Bioaccumulation Potential

The potential for this compound to bioaccumulate in organisms is considered to be low. fishersci.fi Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and concentrates in its tissues. Two main factors suggest a low bioaccumulation potential for this compound:

Rapid Degradation: The compound's susceptibility to hydrolysis means it is unlikely to persist long enough in the environment to accumulate significantly in organisms. fishersci.comfishersci.fiepa.gov

Low Lipophilicity: The octanol-water partition coefficient (LogP) is an indicator of a substance's tendency to partition into fatty tissues. The calculated XLogP3 value for this compound is 1.6, which is below the general threshold (LogP > 3) often associated with bioaccumulative substances. nih.gov

Therefore, based on its chemical properties, this compound is not expected to be significantly stored in the fatty tissues of organisms and is unlikely to biomagnify through the food chain. fishersci.fi

Ecotoxicity Studies (General Principles)

Ecotoxicology is the study of the fate and effects of toxic substances on ecosystems, building upon the principles of toxicology but with an emphasis on population, community, and ecosystem levels. researchgate.net The assessment of a chemical's potential harm to the environment relies on standardized ecotoxicity studies. These studies are designed to determine the concentrations at which a substance may cause adverse effects to a range of representative organisms. europa.eu General principles involve exposing selected species to the chemical under controlled laboratory conditions to establish dose-response relationships. inchem.org

Aquatic Ecotoxicity to Organisms (e.g., Algae, Invertebrates, Fish)

For this compound, publicly available safety data sheets and chemical databases consistently report that no specific data are available regarding its toxicity to algae, aquatic invertebrates (like Daphnia sp.), or fish. The absence of this foundational data means that its specific lethal or effective concentrations (LC50/EC50) for these key aquatic organisms are unknown.

Interactive Data Table: Aquatic Ecotoxicity Data for this compound

| Test Organism | Trophic Level | Endpoint | Result | Source |

| Algae | Producer | Growth Inhibition | No data available | |

| Daphnia sp. (Water flea) | Primary Consumer | Acute Immobilisation (EC50) | No data available | |

| Fish | Secondary Consumer | Acute Toxicity (LC50) | No data available |

This table reflects the current lack of publicly available ecotoxicity data for this compound.

Impact on Microorganisms

In the context of wastewater treatment, the impact on microorganisms is particularly important. The biological processes that purify water rely on healthy microbial communities, and a toxic chemical can disrupt these systems. Currently, there is no specific data available concerning the impact of this compound on microorganisms. Therefore, its potential to interfere with biological wastewater treatment processes or to affect microbial communities in soil and water remains uncharacterized.

Environmental Risk Assessment Frameworks

Environmental Risk Assessment (ERA) is a systematic process used to evaluate the potential for adverse ecological effects caused by a chemical stressor. epa.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established frameworks for conducting ERAs to ensure decisions are protective of the environment. epa.govresearchgate.net These frameworks generally consist of four main steps:

Hazard Identification: This step involves determining if a chemical has the potential to cause harm to ecological receptors. It relies on reviewing ecotoxicity data from laboratory studies on various organisms (fish, invertebrates, plants) to identify adverse effects. researchgate.net

Dose-Response Assessment: This step quantifies the relationship between the magnitude of exposure (dose) and the extent of the toxic effect (response). researchgate.net It uses data from ecotoxicity studies to determine values like the LC50 and NOEC.

Exposure Assessment: This involves predicting or measuring the environmental concentrations of the chemical. It considers the chemical's properties, its release sources, and its fate and transport through different environmental media like water, soil, and air. researchgate.netnih.gov

Risk Characterization: In the final step, the information from the dose-response and exposure assessments is integrated to evaluate the likelihood and magnitude of adverse ecological effects. researchgate.net This is often expressed as a risk quotient, which compares the predicted environmental concentration to the concentration known to cause no effect. nih.gov

For this compound, a complete and quantitative environmental risk assessment cannot be performed at this time. The foundational data from ecotoxicity studies, which are essential for the hazard identification and dose-response assessment steps, are currently unavailable. Without knowing the concentrations at which this compound is toxic to aquatic life and microorganisms, it is not possible to characterize the risk it may pose to the environment.

Occupational Safety and Handling in Research and Industrial Settings

Hazard Classification and Labeling

Chloromethyl butyrate (B1204436) is classified as a hazardous chemical, and its handling requires strict adherence to safety guidelines. fishersci.com It is recognized as a flammable liquid and vapor that causes severe burns and eye damage. chemicalbook.comcoleparmer.comtcichemicals.com The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards. fishersci.combiosynth.com

The hazard classification for chloromethyl butyrate is based on its physicochemical and toxicological properties. It is a flammable liquid (Category 3) and is corrosive to the skin and eyes. chemicalbook.comnih.gov Depending on the notification and impurities, it can be classified as causing severe skin burns and eye damage (Skin Corrosion 1C, Eye Damage 1) or skin and eye irritation. nih.gov

GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

|---|---|---|---|

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor | chemicalbook.comtcichemicals.comnih.gov |

| Skin Corrosion/Irritation | Sub-category 1C | H314: Causes severe skin burns and eye damage | chemicalbook.comtcichemicals.combiosynth.com |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | biosynth.comnih.govfishersci.fi |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | nih.gov |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | nih.gov |

Standard labeling for this compound includes specific pictograms, a signal word, and precautionary statements to inform users of the risks and safety measures. chemicalbook.comnih.gov

Pictograms: Flame, Corrosion, Irritant. nih.gov

Signal Word: Danger. chemicalbook.comtcichemicals.comnih.gov

Hazard Statements (H-Statements):

H226: Flammable liquid and vapour. chemicalbook.comtcichemicals.com

H314: Causes severe skin burns and eye damage. chemicalbook.comtcichemicals.com

Precautionary Statements (P-Statements): A comprehensive set of precautionary statements is required, including:

P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. chemicalbook.comtcichemicals.com

P260: Do not breathe dust/fume/gas/mist/vapours/spray. chemicalbook.comtcichemicals.com

P280: Wear protective gloves/protective clothing/eye protection/face protection. chemicalbook.comtcichemicals.com

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. tcichemicals.comtcichemicals.com

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. chemicalbook.comtcichemicals.com

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. fishersci.fitcichemicals.com

P403 + P235: Store in a well-ventilated place. Keep cool. chemicalbook.comtcichemicals.com

P501: Dispose of contents/container to an approved waste disposal plant. tcichemicals.com

Control Measures and Personal Protective Equipment (PPE)

To minimize exposure and ensure safe handling, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) must be implemented.

Engineering Controls:

Ventilation: Work should be conducted in a well-ventilated area. chemicalbook.com Use of local exhaust ventilation or a chemical fume hood is recommended to control airborne levels. fishersci.comcoleparmer.com Explosion-proof ventilation systems are necessary due to the flammability of the substance. fishersci.comfishersci.fi

Emergency Equipment: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation. coleparmer.comfishersci.fi

Administrative Controls & Safe Handling Practices:

Handle in accordance with good industrial hygiene and safety practices. fishersci.fi

Keep away from ignition sources such as heat, sparks, and open flames. coleparmer.com

Use non-sparking tools and explosion-proof equipment. fishersci.comchemicalbook.com

Ground and bond containers when transferring material to prevent static discharge. fishersci.comchemicalbook.com

Avoid contact with skin, eyes, and clothing. chemicalbook.comfishersci.fi Do not breathe vapor or mist. coleparmer.com

Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and strong bases. coleparmer.comtcichemicals.com

Wash hands thoroughly after handling. fishersci.com Contaminated clothing should be removed and washed before reuse. coleparmer.comfishersci.fi

Personal Protective Equipment (PPE): Appropriate PPE must be worn to prevent any contact with the chemical. The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.

Recommended Personal Protective Equipment (PPE) for Handling this compound

| Body Part | Protection | Standard/Specification | Source(s) |

|---|---|---|---|

| Eyes/Face | Tightly fitting safety goggles or chemical splash goggles. | Conforming to EN166 (EU) or NIOSH (US) standards. | chemicalbook.comcoleparmer.com |

| Skin/Hands | Chemical-impermeable gloves (e.g., nitrile rubber). | Must satisfy EU Directive 89/686/EEC and the standard EN 374. | chemicalbook.comcoleparmer.com |

| Body | Fire/flame resistant and impervious clothing; lab coat. | Wear appropriate protective clothing to prevent skin exposure. | chemicalbook.comcoleparmer.com |

| Respiratory | A full-face respirator or self-contained breathing apparatus (SCBA) if exposure limits are exceeded or irritation is experienced. | NIOSH/MSHA or European Standard EN 149 approved. | fishersci.comcoleparmer.com |

Waste Disposal Methods and Environmental Considerations

The disposal of this compound and its contaminated materials must be conducted in compliance with all applicable federal, state, and local environmental regulations. coleparmer.comtcichemicals.com

Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. coleparmer.com This determination is guided by regulations such as the US EPA guidelines in 40 CFR Parts 261.3. coleparmer.com

Disposal Methods: Waste should be collected in suitable, closed, and properly labeled containers. chemicalbook.com Disposal options may include processing at an approved waste disposal plant or burning in a chemical incinerator equipped with an afterburner and scrubber system. fishersci.comtcichemicals.com Recycling the chemical may be possible. tcichemicals.com

Environmental Considerations: Discharge into the environment must be avoided. chemicalbook.com Steps should be taken to prevent the chemical from entering drains or waterways. chemicalbook.com While specific ecotoxicity data is limited, the hazardous nature of the compound necessitates careful handling to prevent environmental contamination. fishersci.com Based on its water solubility, it is likely to be mobile in the environment. fishersci.com

Q & A

Q. What are the established methods for synthesizing chloromethyl butyrate, and how can its purity be confirmed?

this compound is typically synthesized via esterification reactions. For example, it has been used as a reagent in the synthesis of clevidipine butyrate by reacting with intermediates derived from diketene and 3-hydroxypropionitrile . To confirm purity, employ gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-5) and compare retention times to standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should confirm structural integrity, with characteristic peaks for the ester carbonyl (~170 ppm in ¹³C NMR) and chloromethyl group (~4.5 ppm in ¹H NMR) .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- GC-MS : For assessing volatile impurities and quantifying purity using electron ionization (EI) at 70 eV.

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) for integration of protons, and ¹³C NMR for carbonyl and chloromethyl group verification.

- Fourier-transform infrared spectroscopy (FTIR) : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) .

- High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection at 210 nm for non-volatile by-product analysis.

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to minimize inhalation risks.

- Storage : Keep in airtight, light-resistant containers at 2–8°C, stabilized with potassium carbonate to prevent decomposition .

- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in esterification processes?

Systematically vary: